N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide
Description
N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(4-oxoquinazolin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-16(14,15)11-12-6-10-8-5-3-2-4-7(8)9(12)13/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHTYZODHOYCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN1C=NC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide typically involves the reaction of anthranilic acid derivatives with sulfonamide reagents. One common method includes the cyclization of anthranilic acid with methanesulfonyl chloride under basic conditions to form the quinazolinone core. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-3,4-dihydroquinazolin-2-yl)phenylpropionamide
- N-(4-oxo-3,4-dihydroquinazolin-2-yl)phenylbenzamide
- 4-oxo-4H-benzo[d][1,3]oxazin-2-yl derivatives
Uniqueness
N-(4-oxo-3(4H)-quinazolinyl)methanesulfonamide is unique due to its specific structural features, such as the presence of both the quinazolinone core and the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
